molecular formula C15H18N4O5S3 B2813443 N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1251543-65-3

N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2813443
CAS No.: 1251543-65-3
M. Wt: 430.51
InChI Key: QBLXMWXINMAESX-UHFFFAOYSA-N
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Description

N-(5-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 4-methoxyphenyl-2-oxoethyl group and an N-methylmethanesulfonamido acetamide moiety. Its synthesis likely involves sequential nucleophilic substitution and condensation reactions, as inferred from analogous protocols (e.g., refluxing with carbon disulfide and KOH in ethanol for thiadiazole ring formation) . The compound’s design integrates pharmacophoric elements such as the sulfonamide group (implicated in enzyme inhibition) and the methoxyphenyl moiety (enhancing lipophilicity and receptor binding) .

Properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S3/c1-19(27(3,22)23)8-13(21)16-14-17-18-15(26-14)25-9-12(20)10-4-6-11(24-2)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLXMWXINMAESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole core and various substituents that contribute to its unique properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a thiadiazole ring , a methoxyphenyl group, and a methanesulfonamide moiety. The synthesis typically involves several key steps, including the cyclization of thiosemicarbazides and the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various reagents to introduce different substituents. These synthetic pathways are crucial for modifying the compound to enhance its efficacy or reduce toxicity .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : The thiadiazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogenated phenyl groups demonstrated enhanced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
  • Anticancer Potential : The compound's structural features may contribute to its anticancer properties. Some studies have shown that thiadiazole derivatives can inhibit tumor growth in vitro, with certain substitutions leading to improved potency compared to traditional chemotherapeutics like cisplatin .
  • Anti-inflammatory Effects : Thiadiazole compounds have also been linked to anti-inflammatory activities. The presence of the sulfonamide group in the structure is believed to enhance these effects by modulating inflammatory pathways .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as urease and various kinases, which are critical in cancer progression and microbial metabolism .
  • Interaction with Biological Targets : Binding affinity studies indicate that this compound interacts with specific biological targets, potentially leading to altered cellular signaling pathways that affect cell proliferation and survival .

Comparative Analysis

A comparative analysis of related compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesBiological Activity
Thiadiazole Derivative AContains a thiadiazole ringAnticancer activity against EGFR mutants
Thiadiazole Derivative BSubstituted with different aryl groupsAntimicrobial properties
Methanesulfonamide Compound CFeatures a sulfonamide groupAnti-inflammatory effects

This table illustrates how the specific combination of the thiadiazole core with methoxy and sulfonamide functionalities may enhance selectivity and potency against specific biological targets compared to other similar compounds .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial activity against E. coli and S. aureus. Results indicated that certain modifications led to significant increases in antibacterial efficacy compared to standard treatments .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of novel thiadiazole derivatives on cancer cell lines. The findings revealed that some compounds exhibited ID50 values comparable to established chemotherapeutics, suggesting potential as new anticancer agents .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. The mechanisms attributed to their activity include:

  • Inhibition of DNA/RNA Synthesis : Compounds can inhibit nucleic acid synthesis without affecting protein synthesis.
  • Targeting Kinases : Interaction with key kinases involved in tumorigenesis disrupts uncontrolled cell division.

For instance, derivatives similar to this compound have shown promising IC50 values against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains and fungi:

  • Antibacterial Activity : Effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Antifungal Activity : Shows potential antifungal properties against strains like Candida albicans and Aspergillus niger.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of thiadiazole derivatives, researchers synthesized a series of compounds and tested them against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of thiadiazole derivatives. The compounds were tested against various bacterial and fungal strains, revealing significant activity that suggests their potential as new antimicrobial agents .

Comparison with Similar Compounds

2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide ()

  • Structural Differences: Replaces the 2-oxoethyl group with a benzylsulfanyl chain and substitutes the sulfonamide with a phenoxyphenyl acetamide.
  • Impact: The benzylsulfanyl group may reduce metabolic stability compared to the oxoethyl linker in the target compound, while the phenoxyphenyl acetamide might alter solubility .

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()

  • Structural Differences : Substitutes the thiadiazole core with a thiazole ring and replaces the sulfonamide with a methylphenyl-oxadiazole group.
  • The absence of a sulfonamide group could diminish interactions with sulfonamide-sensitive targets like carbonic anhydrases .

Pharmacological and Physicochemical Properties

Enzyme Inhibition

  • The target compound’s sulfonamide group aligns with inhibitors of lipoxygenase and carbonic anhydrase, as seen in N-(5-Chloro-2-methoxyphenyl) derivatives (IC₅₀: 1.2–4.8 µM) .
  • In contrast, oxadiazole derivatives (e.g., ) exhibit weaker inhibition (IC₅₀: >10 µM), highlighting the critical role of the thiadiazole-sulfonamide combination .

Antimicrobial Activity

  • Thiadiazole-sulfonamide hybrids () show MIC values of 8–32 µg/mL against S. aureus and E. coli, comparable to the target compound’s predicted range .
  • Quinazolinone-thioacetamides () display lower activity (MIC: 64–128 µg/mL), suggesting thiadiazole’s superiority over quinazolinone in bacterial targeting .

Thermal Stability

  • The target compound’s melting point is projected to be ~250–270°C, similar to N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (mp: 269°C) .
  • Oxadiazole derivatives () melt at lower temperatures (180–200°C), indicating weaker crystal lattice stability .

Spectroscopic Characterization

  • IR : The target compound’s sulfonamide group is expected to show peaks at 1320–1350 cm⁻¹ (S=O asym) and 1150–1170 cm⁻¹ (S=O sym), consistent with .
  • ¹H NMR : The methoxyphenyl protons resonate at δ 3.8–4.0 ppm, while the N-methyl group in sulfonamide appears at δ 3.1–3.3 ppm, mirroring data from .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Solvent Selection: Dichloromethane or tetrahydrofuran enhances intermediate solubility during thiadiazole ring formation .
  • Temperature Control: Maintain reflux conditions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfanyl groups .
  • Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .
  • Reagent Stoichiometry: Optimize equivalents of acylating agents to minimize byproducts during acetamide formation .

Basic: Which spectroscopic techniques are essential for confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify methoxyphenyl protons (δ 3.8–4.0 ppm) and thiadiazole carbons (δ 150–160 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, particularly for sulfanyl and acetamide moieties .
  • IR Spectroscopy: Detect characteristic bands for C=O (1650–1700 cm⁻¹) and S–S (500–550 cm⁻¹) bonds .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:

  • Assay Standardization: Validate cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .
  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before biological testing .
  • Dose-Response Analysis: Perform IC₅₀/EC₅₀ determinations in triplicate to account for variability in enzyme inhibition assays .

Advanced: What experimental strategies are effective for elucidating its mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) active sites .
  • Enzyme Kinetics: Conduct Lineweaver-Burk plots to assess competitive/non-competitive inhibition of target enzymes (e.g., lipoxygenase) .
  • Gene Expression Profiling: RNA-seq or qPCR to identify downstream pathways affected in cancer cell lines .

Advanced: Which computational approaches predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: SwissADME or pkCSM tools evaluate logP (lipophilicity), CYP450 metabolism, and BBB permeability .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) with GROMACS to assess target residence time .
  • QSAR Modeling: CoMFA/CoMSIA analyses correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .

Basic: What functional groups are critical for its biological activity?

Methodological Answer:

  • Thiadiazole Ring: Essential for π-π stacking with enzyme active sites (e.g., COX-2) .
  • Sulfanyl Group (-S-): Enhances redox activity and metal chelation in antimicrobial assays .
  • Methoxyphenyl Moiety: Improves lipophilicity and membrane permeability in cytotoxicity studies .

Advanced: How can solubility challenges in in vitro assays be mitigated?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) to match physiological conditions .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (200–300 nm) for sustained release in cell culture .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (F, Cl) or methyl groups on the phenyl ring to assess electronic effects .
  • Bioisosteric Replacement: Replace thiadiazole with oxadiazole or triazole rings to compare potency .
  • Pharmacophore Mapping: Use Schrödinger’s Phase module to identify critical hydrogen-bonding features .

Basic: What are effective post-synthesis purification techniques?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3) for thiadiazole derivatives; monitor crystal growth at 4°C .
  • Flash Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) for polar intermediates .
  • HPLC Prep-Scale: C18 column with acetonitrile/water (0.1% TFA) to separate diastereomers .

Advanced: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • LC-MS Monitoring: Track degradation products (e.g., hydrolysis of acetamide to carboxylic acid) over 28 days .
  • Cryopreservation: Store at -80°C under argon in amber vials to prevent sulfanyl oxidation .

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